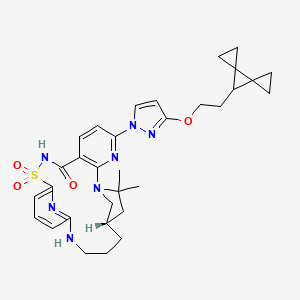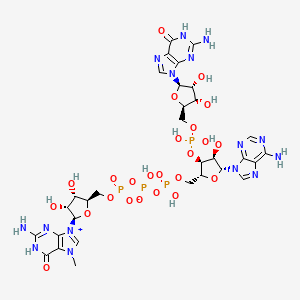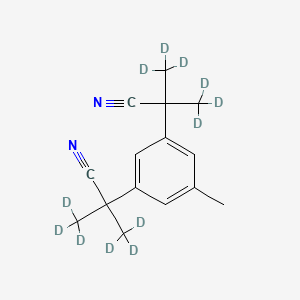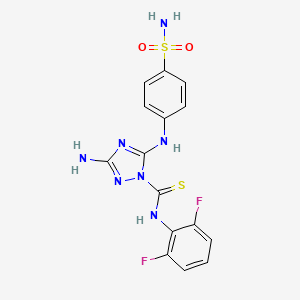![molecular formula C10H13N3O5 B12423694 (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, and a trihydroxyphenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide typically involves the condensation of an amino acid derivative with a trihydroxybenzaldehyde. The reaction is often carried out under mild conditions to preserve the integrity of the functional groups. A common synthetic route includes:
Starting Materials: L-serine and 2,3,4-trihydroxybenzaldehyde.
Reaction Conditions: The reaction is conducted in an aqueous medium at a slightly acidic pH to facilitate the condensation reaction.
Catalysts: Mild acid catalysts such as acetic acid can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide is studied for its potential antioxidant properties due to the presence of multiple hydroxy groups.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding, while the amino group can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-dihydroxyphenyl)methylideneamino]propanamide: Similar structure but with one less hydroxy group.
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]butanamide: Similar structure but with a different alkyl chain.
Uniqueness
The uniqueness of (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of multiple hydroxy groups enhances its potential as an antioxidant, while the amino group allows for diverse chemical modifications.
特性
分子式 |
C10H13N3O5 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC名 |
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+/t6-/m0/s1 |
InChIキー |
ZYTUVQILDHABLA-YBCRUCGMSA-N |
異性体SMILES |
C1=CC(=C(C(=C1/C=N/NC(=O)[C@H](CO)N)O)O)O |
正規SMILES |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


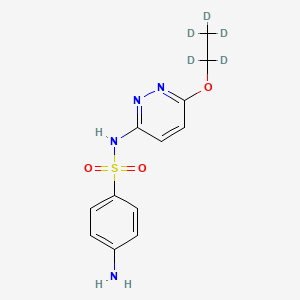
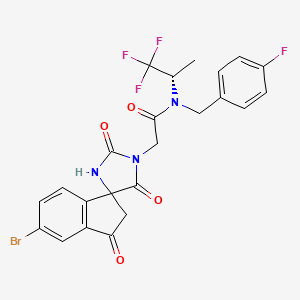
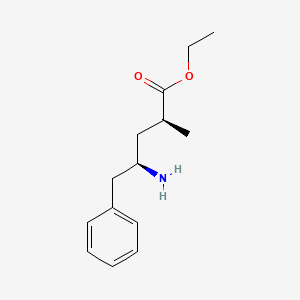
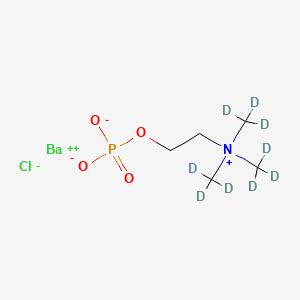
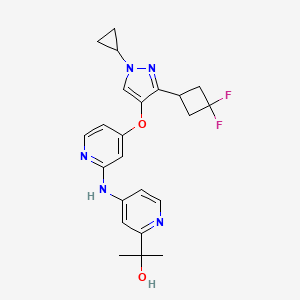
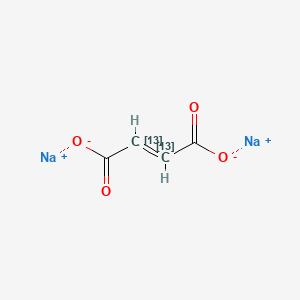

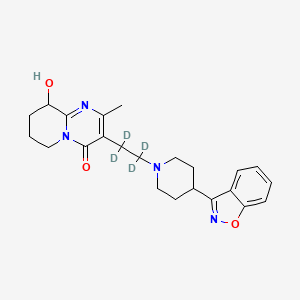

![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
